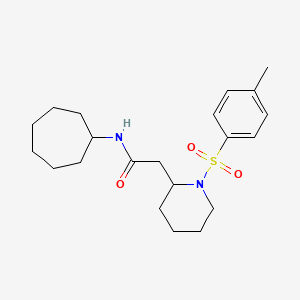

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide

Description

N-Cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the acetamide nitrogen and a 1-tosylpiperidin-2-yl substituent at the α-position. The tosyl (p-toluenesulfonyl) group introduces a sulfonyl moiety, which is electron-withdrawing and may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name |

N-cycloheptyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23-15-7-6-10-19(23)16-21(24)22-18-8-4-2-3-5-9-18/h11-14,18-19H,2-10,15-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDCXPODVCAXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(1-tosylpiperidin-2-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide has been investigated for its potential therapeutic applications, particularly as a candidate for treating conditions such as cancer and neurological disorders. The compound's structure suggests it may interact with specific biological targets, including receptors and enzymes involved in disease pathways.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Research has shown that similar piperidine derivatives can inhibit tumor growth, making them potential candidates for cancer therapy.

- Neurological Applications : There is growing interest in the use of this compound for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in addressing conditions like multiple sclerosis and Alzheimer's disease .

Chemical Synthesis

Role as an Intermediate : In organic synthesis, N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide serves as an important intermediate in the preparation of more complex molecules. It is utilized in various synthetic pathways due to its unique structural features.

- C-H Activation Reactions : The compound has been employed in C-H activation reactions, which are crucial for developing new drug scaffolds. These reactions allow for the functionalization of saturated amines, expanding the scope of available chemical entities for drug discovery .

- Sustainable Synthesis : Recent advancements have highlighted the use of environmentally friendly solvents and methods in synthesizing compounds like N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide. This approach aligns with the pharmaceutical industry's push towards more sustainable practices .

Antimicrobial Properties : Studies have suggested that N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide may possess antimicrobial activity against common pathogens. This property is particularly relevant given the increasing resistance to conventional antibiotics.

| Biological Activity | Potential Effects |

|---|---|

| Anticancer | Cytotoxic effects on cancer cells |

| Antimicrobial | Activity against bacteria such as Escherichia coli and Staphylococcus aureus |

| Enzyme Inhibition | Potential inhibition of enzymes related to disease progression |

Case Studies and Research Findings

Several studies have documented the applications of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide:

- Study on Anticancer Activity : A study demonstrated that piperidine derivatives similar to this compound showed selective cytotoxicity towards human cancer cell lines while sparing normal cells, indicating their potential as anticancer agents.

- Research on C-H Activation : A thesis focused on the C-H activation of saturated amines highlighted the utility of this compound in synthesizing new drug candidates through innovative chemical reactions .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Core Structural Variations

The acetamide scaffold is highly modular, with biological and physicochemical properties heavily dependent on substituents. Key comparisons include:

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations:

- Cycloalkyl vs. Aryl Substituents : The cycloheptyl group in the target compound likely increases steric bulk and lipophilicity compared to phenyl () or smaller cyclohexyl systems (). This could reduce aqueous solubility but improve blood-brain barrier penetration .

- Sulfonyl vs.

- Heterocyclic Modifications : Piperidine (target compound) and piperazine () rings differ in basicity and hydrogen-bonding capacity, which may influence target affinity or metabolic pathways .

Physicochemical and Electronic Properties

- Lipophilicity : The cycloheptyl group likely increases logP compared to cyclohexyl or phenyl analogs, aligning with its larger hydrophobic surface area.

- Hydrogen Bonding : The acetamide carbonyl and tosyl oxygen in the target compound may form intermolecular hydrogen bonds, similar to N-cyclohexyl analogs in , which display N–H⋯O chains in crystal structures .

- Electronic Effects : The tosyl group’s electron-withdrawing nature could lower the LUMO energy, enhancing reactivity in nucleophilic environments compared to electron-donating groups like methoxy () .

Biological Activity

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide involves several steps, including the formation of the piperidine ring and subsequent tosylation. Characterization of the compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

1. Antioxidant Activity

Research has indicated that derivatives of acetamide, including compounds similar to N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide, exhibit significant antioxidant properties. A study highlighted the synthesis of various acetamide derivatives and their evaluation for antioxidant activity using assays such as ABTS radical scavenging and nitric oxide (NO) production in macrophage cells. Notably, certain derivatives demonstrated effective inhibition of NO production in lipopolysaccharide (LPS)-stimulated J774.A1 macrophages, suggesting potential anti-inflammatory effects .

| Compound | % Inhibition at 10 µM | % Inhibition at 1 µM | % Inhibition at 0.1 µM |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.60 ± 1.46 | 81.50 ± 12.67 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide can be inferred from studies on similar compounds that inhibit NO production in RAW 264.7 cells, a common model for studying inflammation . These compounds have shown promising results in reducing inflammation markers, indicating a possible therapeutic application in inflammatory diseases.

3. Enzyme Inhibition Studies

Another aspect of the biological activity of acetamide derivatives is their ability to inhibit certain enzymes, such as lipoxygenase. Compounds derived from similar structures have been tested for their inhibitory effects, showing IC50 values ranging from 100 to 179 mM compared to standard inhibitors like quercetin . This suggests that N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide may possess enzyme inhibitory properties that could be beneficial in various pathological conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide:

- Antioxidant Evaluation : A study demonstrated that specific acetamide derivatives significantly reduced reactive oxygen species (ROS) production in macrophages stimulated with tBOH, highlighting their potential as antioxidants .

- Inflammation Modulation : Research on extracts from Cymbaria daurica revealed that certain compounds exhibited significant anti-inflammatory activity by inhibiting NO production, supporting the hypothesis that structural analogs like N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide may also exert similar effects .

Q & A

Basic: What are the key synthetic routes for N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide?

The synthesis typically involves multi-step protocols:

- Piperidine Ring Formation : Cyclization of appropriate precursors (e.g., via reductive amination or cycloaddition) to generate the piperidine core .

- Tosylation : Reaction of the piperidine nitrogen with tosyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .

- Acetamide Formation : Acylation of the secondary amine using acetic anhydride or acetyl chloride derivatives, followed by coupling with cycloheptylamine .

- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .

Advanced: How do reaction conditions influence yield and purity during synthesis?

Critical parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity in substitution reactions, while non-polar solvents improve selectivity in cyclization steps .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation reduces racemization .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during tosylation, while higher temperatures (80–100°C) accelerate cyclization .

- Workflow Optimization : Continuous flow reactors and green chemistry principles (e.g., solvent recycling) improve scalability and reduce waste .

Basic: What spectroscopic techniques confirm the compound’s structure?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., cycloheptyl CH groups at δ 1.4–1.8 ppm) and confirm acetamide carbonyl resonance (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 463.2) .

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and bond lengths (C–S bond: ~1.76 Å; C=O bond: ~1.23 Å) .

Advanced: How is SHELXL applied in crystallographic refinement of this compound?

- Data Handling : SHELXL processes high-resolution diffraction data to model thermal displacement parameters and hydrogen bonding networks .

- Twinning Analysis : For crystals with merohedral twinning, SHELXL’s TWIN/BASF commands refine overlapping lattices .

- Validation : R-factor convergence (<5%) and Fo/Fc maps ensure structural accuracy, critical for confirming stereochemistry at the piperidine C2 position .

Basic: How does this compound interact with biological targets?

- Enzyme Inhibition : The tosyl group acts as a sulfonamide-based inhibitor, targeting enzymes like carbonic anhydrase via Zn coordination .

- Receptor Binding : Molecular docking suggests the cycloheptyl group enhances hydrophobic interactions with GPCRs (e.g., serotonin receptors) .

- Assays : Competitive binding assays (IC determination) and surface plasmon resonance (SPR) quantify affinity .

Advanced: How to resolve contradictions in reported biological activities?

- Orthogonal Assays : Cross-validate antimicrobial activity (MIC values) using broth microdilution and agar diffusion methods to rule out solvent interference .

- Structural Analogues : Compare IC values of derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophore contributions .

- Meta-Analysis : Use QSAR models to reconcile discrepancies in receptor binding data across studies .

Advanced: What challenges arise in optimizing synthetic routes for derivatives?

- Steric Hindrance : Bulky substituents (e.g., cycloheptyl) reduce acylation efficiency; microwave-assisted synthesis improves reaction kinetics .

- Regioselectivity : Tosylation at N1 vs. O-tosylation requires careful base selection (e.g., DBU vs. pyridine) .

- Scale-Up : Chromatography-free purification (e.g., pH-selective crystallization) is critical for industrial translation .

Basic: What stability considerations apply under different conditions?

- Thermal Stability : Decomposition >150°C (TGA data) limits high-temperature applications .

- pH Sensitivity : Hydrolysis of the acetamide moiety occurs at extremes (pH <2 or >12), requiring buffered storage .

- Light Sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure; amber vials are recommended .

Advanced: How does computational modeling enhance interaction studies?

- Docking Simulations : AutoDock Vina predicts binding poses with mGluR5 (ΔG ~-9.2 kcal/mol) .

- MD Simulations : CHARMM force fields analyze conformational stability of the tosyl-piperidine hinge region over 100-ns trajectories .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB: 0.3) .

Basic: What are its primary applications in medicinal chemistry?

- Intermediate : Serves as a precursor for neuroactive compounds (e.g., dopamine D3 receptor ligands) .

- Pharmacological Probe : Radiolabeled versions (e.g., C-acetamide) map receptor distribution in vitro .

- Lead Optimization : SAR studies focus on modifying the cycloheptyl group to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.